molecular formula C24H24N2O3 B251000 N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide

N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B251000
M. Wt: 388.5 g/mol
InChI Key: LJRBBOZYKVVKAQ-UHFFFAOYSA-N
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Description

N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl core, which is substituted with a methoxy group and an amide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to couple aryl halides with aryl boronic acids .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide linkage can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the amide can produce an amine.

Scientific Research Applications

N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through inhibition of enzymes involved in the inflammatory response, while its analgesic effects could be due to modulation of pain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core and specific substitutions make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C24H24N2O3/c1-16(2)23(27)26-21-14-13-20(15-22(21)29-3)25-24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,28)(H,26,27)

InChI Key

LJRBBOZYKVVKAQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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